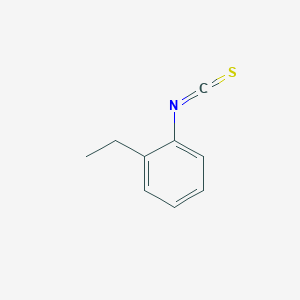

2-Ethylphenyl isothiocyanate

Overview

Description

2-Ethylphenyl isothiocyanate (2-EITC) is a natural product found in several plants, including mustard, horseradish, and cabbage. It is an isothiocyanate, a type of organic compound that is characterized by a carbon-nitrogen double bond. 2-EITC is an important compound in the food industry, as it is used to impart a spicy flavor to foods and beverages. It is also used in the pharmaceutical industry for its medicinal properties.

Scientific Research Applications

Antimicrobial and Antifungal Applications

2-Ethylphenyl isothiocyanate, as a derivative of aromatic isothiocyanates, has shown potential in antimicrobial applications. A study highlighted that specific aromatic isothiocyanates exhibit promising antimicrobial activity, which could serve as an alternative to traditional synthetic fungicides for controlling plant pathogens like Rhizoctonia solani and Erwinia carotovora (Tang et al., 2018). Another research demonstrated the antimicrobial synergy of hydroxy isothiocyanates with aminoglycoside antibiotics against Escherichia coli, indicating the potential of isothiocyanates in enhancing antibiotic efficacy (Tajima et al., 2001).

Applications in Chemistry and Materials Science

Isothiocyanates, including this compound, are used in various chemical syntheses. They play a crucial role in the synthesis of polycondensed heterocycles, which are important in the development of new materials and chemical compounds (Calestani et al., 2001). Additionally, isothiocyanates have been used in the synthesis of novel compounds like 3-acyl-2-(alkylsulfanyl)indoles, showcasing their versatility in organic chemistry (Fukamachi et al., 2009).

Biological and Medical Research

In the field of biological and medical research, isothiocyanates have shown potential in activating Nrf2 in cultured fibroblasts, which is important for cellular defense mechanisms (Ernst et al., 2011). Furthermore, they have been studied for their ability to trigger apoptosis in certain cancer cell lines, indicating potential applications in cancer research (Thomson et al., 2006).

Environmental and Agricultural Applications

Isothiocyanates have been evaluated for their herbicidal activity, suggesting their use in agricultural weed management (Norsworthy & Meehan, 2005). Their role in controlling plant-parasitic nematodes also highlights their environmental significance (Zasada & Ferris, 2003).

Mechanism of Action

Target of Action

2-Ethylphenyl isothiocyanate is a biochemical used in proteomics research Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of cellular targets, including enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates, including this compound, are weak electrophiles and are susceptible to hydrolysis . They generally interact with their targets through a process of nucleophilic attack at the carbon atom . This interaction can lead to changes in the function of the target, potentially influencing cellular processes such as cell cycle regulation and apoptosis .

Biochemical Pathways

Isothiocyanates can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-κB), and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized in the body via the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

They can modulate various cellular processes, potentially leading to the inhibition of tumorigenesis and the induction of apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can affect the type of products formed from the enzymatic hydrolysis of glucosinolates, the precursors of isothiocyanates . Furthermore, the presence of certain cofactors can also influence the formation of isothiocyanates .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

They are derived from the enzymatic hydrolysis of glucosinolates and govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Cellular Effects

Isothiocyanates have been shown to have a time- and concentration-dependent inhibition on cell proliferation . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Molecular Mechanism

Isothiocyanates can be prepared by degradation of dithiocarbamate salts . They are weak electrophiles, susceptible to hydrolysis .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Ethylphenyl isothiocyanate in laboratory settings. A one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions .

Dosage Effects in Animal Models

Isothiocyanates have shown chemopreventive effects in animal models of gastric cancer .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

Isothiocyanates are known to be transported and distributed within cells and tissues .

Subcellular Localization

Isothiocyanates are known to localize in different cellular compartments .

properties

IUPAC Name |

1-ethyl-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAFDUCMHLFDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383824 | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19241-19-1 | |

| Record name | 1-Ethyl-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)

![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)